2,3-Dihydroxypropyl 4-nitrobenzoate
Description
2,3-Dihydroxypropyl 4-nitrobenzoate is a synthetic ester derived from 4-nitrobenzoic acid and glycerol. Its structure consists of a nitro-substituted aromatic ring esterified to a 2,3-dihydroxypropyl (glycerol) moiety. The nitro group may enhance electrophilicity, making it useful in synthetic pathways or as a prodrug candidate.
Properties
CAS No. |
27913-70-8 |
|---|---|
Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.2 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 4-nitrobenzoate |
InChI |
InChI=1S/C10H11NO6/c12-5-9(13)6-17-10(14)7-1-3-8(4-2-7)11(15)16/h1-4,9,12-13H,5-6H2 |
InChI Key |
MAYAWTAYWBXUSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 2,3-dihydroxypropyl ester backbone but differ in substituents and applications:
Physicochemical Properties
Polarity and Solubility :
- The 4-nitrobenzoate derivative is more polar than its 4-hydroxy counterpart due to the electron-withdrawing nitro group. However, nitro groups often reduce aqueous solubility compared to hydroxyl groups, as seen in contrast agents like iohexol, where dihydroxypropyl groups enhance solubility .
- Compritol 888 ATO and the palmitate ester are highly hydrophobic, enabling their use in lipid-based drug formulations.
- Stability: Nitro groups in 4-nitrobenzoate may increase susceptibility to reduction under acidic or reductive conditions, unlike the stable iodinated aromatic cores in iosimenol and iohexol .
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